2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-2-yl]acetamide
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Overview
Description
2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-2-yl]acetamide is a compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a triazolo[4,3-a]pyrazine core, makes it a subject of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-2-yl]acetamide typically involves the cyclization of 2-chloro-3-hydrazinopyrazine with appropriate reagents. One common method includes the use of carbonic acid halo anhydrides followed by hydrolysis and subsequent alkylation . The reaction conditions often involve refluxing in solvents like toluene under microwave conditions at elevated temperatures (e.g., 140°C) .
Industrial Production Methods: Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-2-yl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Medicine: Investigated for its anticancer properties, particularly as a c-Met kinase inhibitor.
Mechanism of Action
The mechanism of action of 2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-2-yl]acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in various cellular processes such as proliferation, survival, and metastasis . The compound binds to the active site of the kinase, preventing its activation and subsequent signaling pathways.
Comparison with Similar Compounds
3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Known for its antibacterial activity.
[1,2,4]triazolo[4,3-a]quinoxaline: Studied for its DNA intercalation properties and anticancer activity.
Uniqueness: 2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-2-yl]acetamide stands out due to its specific inhibition of c-Met kinase, making it a promising candidate for targeted cancer therapy. Its unique structure allows for selective binding and high potency, distinguishing it from other triazolopyrazine derivatives.
Properties
IUPAC Name |
2-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O/c13-10(19)7-9-3-1-2-5-18(9)11-12-16-15-8-17(12)6-4-14-11/h4,6,8-9H,1-3,5,7H2,(H2,13,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGRFWSUGJFTHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)N)C2=NC=CN3C2=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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